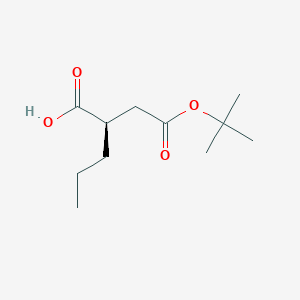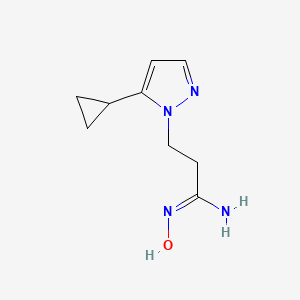
N-(2,4-dichlorophenyl)-2-(6-methyl-5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-(6-methyl-5-oxo(4H-1,2,4-triazin-3-ylthio))acetamide, also known as DCTA, is a chemical compound that has been widely studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Biological Effects of Related Compounds
Research on acetamide, formamide, and their derivatives highlights the importance of understanding the biological consequences of exposure to various chemicals, including potential applications in toxicology and environmental health (Kennedy, 2001). The study reviews the toxicology of these compounds, emphasizing their commercial importance and the biological responses to exposure.
Environmental and Analytical Chemistry
The occurrence and toxicity of antimicrobial triclosan, a chlorophenol compound, in the environment have been extensively studied, providing a framework for understanding the environmental impact and degradation pathways of similar chlorinated compounds (Bedoux et al., 2012). This research is essential for developing environmental risk assessments and pollution mitigation strategies.
Advanced Oxidation Processes
A review on the degradation of acetaminophen by advanced oxidation processes offers insights into the pathways, by-products, and biotoxicity of pharmaceutical compounds in water treatment systems (Qutob et al., 2022). Understanding these processes can guide the development of effective treatment strategies for removing complex organic compounds from water.
Mechanisms of Toxicity and Management
The metabolism, mechanisms of toxicity, clinical features, and management of poisoning by related compounds, such as chlorophenoxy herbicides, provide valuable information for medical and environmental health research (Bradberry et al., 2000). This knowledge is crucial for developing therapeutic interventions and safety guidelines.
Mecanismo De Acción
Target of Action
The primary targets of the Casein Kinase 1 (CK1) family are key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
CK1 isoforms have been shown to phosphorylate these targets, regulating a multitude of molecular events . The kinase domain of CK1 contains an activation loop controlling its catalytic activity . Upon recognition of an upstream signal, CK1 becomes activated either through local clustering of CK1 molecules or by IKKβ phosphorylation of CK1 serine residue within its kinase domain activation loop .
Pharmacokinetics
The regulation of kinase activity and substrate specificity is known to be influenced by the c-terminal regulatory domain of ck1 .
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2S/c1-6-11(20)16-12(18-17-6)21-5-10(19)15-9-3-2-7(13)4-8(9)14/h2-4H,5H2,1H3,(H,15,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODUAJKAHNQSAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-Dimethoxyphenyl)-5-[1-(4-ethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2582680.png)

![3-Methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2582682.png)



![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)
![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)
![4-({[(4-tert-butylphenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2582692.png)

![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)

